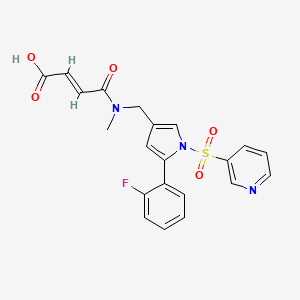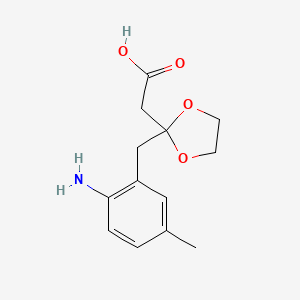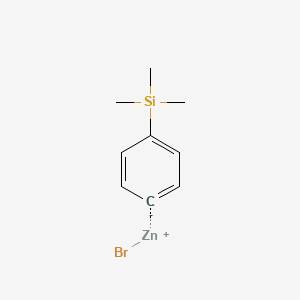
4-(Trimethylsilyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylsilyl)phenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₃BrSiZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound features a phenyl ring substituted with a trimethylsilyl group and a zinc bromide moiety, making it a valuable reagent in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)phenylZinc bromide can be synthesized through the reaction of 4-(trimethylsilyl)phenylmagnesium bromide with zinc chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring stringent control over reaction conditions and using high-purity reagents to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trimethylsilyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.
Nucleophilic Addition: The compound can react with electrophiles under mild conditions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
4-(Trimethylsilyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Mecanismo De Acción
The mechanism by which 4-(Trimethylsilyl)phenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The trimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound .
Comparación Con Compuestos Similares
PhenylZinc bromide: Lacks the trimethylsilyl group, making it less sterically hindered and potentially less stable.
4-(Trimethylsilyl)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc, leading to different reactivity and applications.
Uniqueness: 4-(Trimethylsilyl)phenylZinc bromide is unique due to the presence of both the trimethylsilyl group and the zinc bromide moiety. This combination provides a balance of stability and reactivity, making it particularly useful in cross-coupling reactions where precise control over reaction conditions is required .
Propiedades
Fórmula molecular |
C9H13BrSiZn |
|---|---|
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
bromozinc(1+);trimethyl(phenyl)silane |
InChI |
InChI=1S/C9H13Si.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CXYDKBFUJQFFIE-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C1=CC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







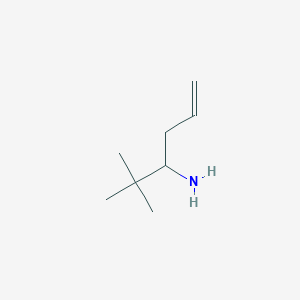


![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
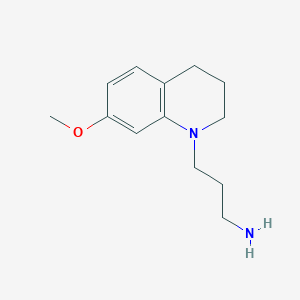
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
